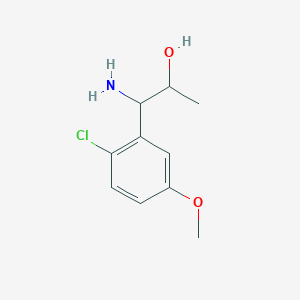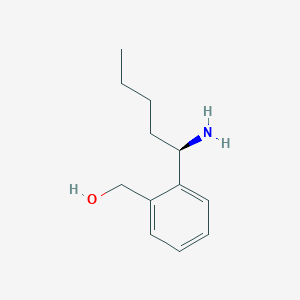
(R)-(2-(1-Aminopentyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2-(1-Aminopentyl)phenyl)methanol is a chiral compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . This compound is characterized by the presence of an amino group attached to a pentyl chain, which is further connected to a phenyl ring with a methanol group. The compound’s chirality arises from the stereocenter at the carbon atom bearing the amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminopentyl)phenyl)methanol typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of ®-(2-(1-Aminopentyl)phenyl)ketone using a chiral catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a hydrogen source such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of ®-(2-(1-Aminopentyl)phenyl)methanol may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high enantioselectivity and yield. The reaction conditions are optimized to ensure the efficient conversion of the ketone precursor to the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2-(1-Aminopentyl)phenyl)methanol undergoes various chemical reactions, including:
Reduction: Further reduction of the compound can lead to the formation of the corresponding amine or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-(2-(1-Aminopentyl)phenyl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-(2-(1-Aminopentyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. It may also participate in enzymatic reactions, influencing metabolic pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(2-(1-Aminopentyl)phenyl)methanol
- ®-(2-(1-Aminobutyl)phenyl)methanol
- ®-(2-(1-Aminohexyl)phenyl)methanol
Uniqueness
®-(2-(1-Aminopentyl)phenyl)methanol is unique due to its specific chiral configuration and the presence of both an amino group and a methanol group attached to the phenyl ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
[2-[(1R)-1-aminopentyl]phenyl]methanol |
InChI |
InChI=1S/C12H19NO/c1-2-3-8-12(13)11-7-5-4-6-10(11)9-14/h4-7,12,14H,2-3,8-9,13H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
VQJPGUZSMYKMLX-GFCCVEGCSA-N |
Isomerische SMILES |
CCCC[C@H](C1=CC=CC=C1CO)N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


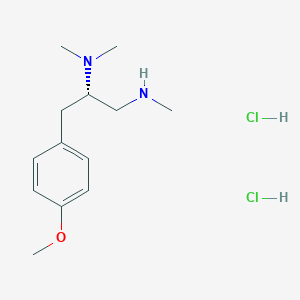
![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
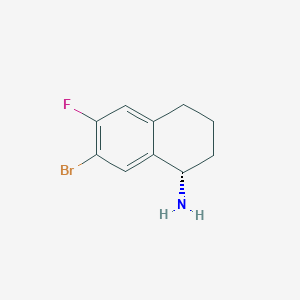
![Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
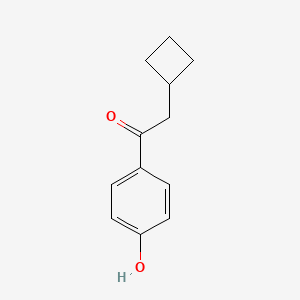

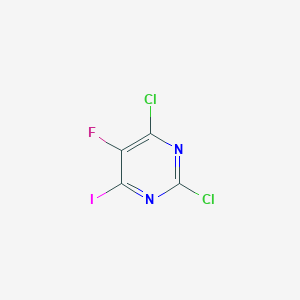
![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)

